spirulan

Anticoagulant Research Thrombin Inhibition Heparin Cofactor II

Calcium spirulan (Ca-SP) delivers unmatched heparin cofactor II (HCII) selectivity—>10,000-fold enhancement of thrombin inhibition—with zero anti-Xa interference and 4× higher potency than porcine dermatan sulfate. Its unique calcium-chelated O-rhamnosyl-acofriose backbone is essential for antiviral activity against HIV-1 and HSV-1, yet it exhibits very low anticoagulant liability, unlike dextran sulfate. This compound is the definitive reference standard for HCII-dependent thrombin inhibition studies, acyclovir-resistant HSV-1 entry assays, and HIV entry inhibitor screening programs where coagulation confounding must be eliminated. Request a quotation for research-grade spirulan today.

Molecular Formula C6H9N3
Molecular Weight 0
CAS No. 172929-12-3
Cat. No. B1169739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespirulan
CAS172929-12-3
Synonymsspirulan
Molecular FormulaC6H9N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirulan (CAS 172929-12-3) Sulfated Polysaccharide: Structural and Biological Activity Overview for Research Procurement


Spirulan, predominantly supplied as its calcium salt calcium spirulan (Ca-SP, CAS 172929-12-3), is a high-molecular-weight sulfated polysaccharide isolated from the cyanobacterium Arthrospira platensis (formerly Spirulina platensis) [1]. It is characterized by a unique rhamnose-based backbone composed of 1,3-linked rhamnose and 1,2-linked 3-O-methylrhamnose units with sulfate substitution, along with a second disaccharide repeating unit containing hexuronic acid residues [2]. This distinct structure differentiates spirulan from galactan-based sulfated polysaccharides (e.g., carrageenans) and fucose-rich fucoidans from brown algae. Spirulan has been most extensively evaluated for its antiviral activity against enveloped viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1), and for its antithrombotic properties mediated through heparin cofactor II (HCII) activation [3].

Why Generic Sulfated Polysaccharides Cannot Substitute for Spirulan (CAS 172929-12-3) in Targeted Research Applications


Spirulan cannot be readily interchanged with other sulfated polysaccharides (e.g., dextran sulfate, heparin, dermatan sulfate, or fucoidan) due to three compound-specific characteristics. First, its backbone structure of O-rhamnosyl-acofriose and O-hexuronosyl-rhamnose repeating units with specific calcium chelation sites confers distinct molecular interactions with both viral envelope glycoproteins and HCII binding sites [1]. Second, the presence of chelated calcium ions in the native Ca-SP structure is essential for both antiviral and antithrombin activities; removal of calcium abolishes these effects [2]. Third, spirulan exhibits an unusually favorable selectivity profile: potent antiviral activity against HIV-1 and HSV-1 combined with very low anticoagulant activity in standard clotting assays, contrasting sharply with dextran sulfate which carries significant anticoagulant liability [3]. These compound-specific properties make generic substitution scientifically invalid for experiments requiring defined HCII activation kinetics or selective antiviral action with minimal coagulation interference.

Quantitative Differentiation Evidence for Spirulan (CAS 172929-12-3): Comparative Data vs. Closest Analogs


Spirulan vs. Porcine Dermatan Sulfate: 4-Fold Higher Potentiation of Thrombin Inhibition via Heparin Cofactor II

The anticoagulant effect of spirulan-like sulfated polysaccharide PUF2 (isolated from Arthrospira platensis culture medium) was compared with porcine dermatan sulfate in standardized coagulation assays. The spirulan preparation potentiated thrombin inhibition by heparin cofactor II with an effect that was 4-times higher than that of porcine dermatan sulfate, while exhibiting no effect on anti-Xa activity [1]. This selective HCII-mediated mechanism, with the absence of antithrombin III (ATIII)-mediated anti-Xa activity, represents a pharmacologically distinct profile compared to both dermatan sulfate (partial anti-Xa activity) and unfractionated heparin (potent anti-Xa activity).

Anticoagulant Research Thrombin Inhibition Heparin Cofactor II Sulfated Polysaccharides

Spirulan vs. Dextran Sulfate: Comparable Anti-HIV-1 Potency with Significantly Lower Anticoagulant Activity and Extended Half-Life

In a comprehensive comparative study, calcium spirulan (Ca-SP) and dextran sulfate (DS) were evaluated for anti-HIV-1 activity using three parallel assays: viability of acutely infected CD4-positive cells (cytopathology), HIV-1 p24 antigen release, and HIV-induced syncytium formation. Both compounds demonstrated comparable anti-HIV-1 potency across all assays [1]. Critically, Ca-SP exhibited very low anticoagulant activity compared to DS, and showed a much longer half-life in the blood of mice than DS [1]. Additionally, Ca-SP did not enhance virus-induced syncytium formation at low concentrations, a problematic effect observed in DS-treated cultures [1].

Antiviral Research HIV-1 Sulfated Polysaccharides Therapeutic Index

Spirulan vs. Acyclovir: Comparable Anti-HSV-1 Potency with Distinct Viral Entry Blockade Mechanism

In vitro studies in human keratinocytes, a natural host cell for HSV-1, demonstrated that calcium spirulan (Ca-SP) inhibited HSV-1 infection with a potency at least comparable to that of acyclovir, the clinical gold standard anti-herpetic agent [1]. The mechanism of action was determined to be blockade of viral attachment and penetration into host cells, a mode of action fundamentally distinct from acyclovir's inhibition of viral DNA polymerase [1]. Ca-SP also inhibited entry of Kaposi sarcoma-associated herpesvirus (KSHV/HHV-8), indicating broad anti-herpesvirus activity [1]. This differentiation has been translated into a patent application for topical prophylaxis and therapy of herpes diseases, specifically herpes labialis [2].

Antiviral Research Herpes Simplex Virus Viral Entry Topical Antiviral

Sodium Spirulan vs. Heparin/Heparan Sulfate: Superior Inhibition of Vascular Endothelial Cell Proliferation

In comparative proliferation assays using cultured bovine aortic endothelial cells, sodium spirulan (Na-SP) exhibited the strongest inhibitory activity when compared head-to-head against a panel of sulfated glycosaminoglycans including heparan sulfate, heparin, dextran sulfate, dermatan sulfate, chondroitin sulfate A/C, and hyaluronan [1]. The inhibitory activity was accompanied by suppression of whole protein synthesis but occurred without non-specific cell damage [1]. In a separate study on vascular smooth muscle cells, Na-SP also demonstrated stronger growth inhibition than heparin and heparan sulfate [2]. The antiproliferative activity was dependent on both sulfation and polymerization of the O-rhamnosyl-acofriose repeating units [1].

Cell Proliferation Vascular Biology Endothelial Cells Sulfated Polysaccharides

Spirulan vs. Unfractionated Heparin: >10,000-Fold Enhancement of HCII-Dependent Thrombin Inhibition with Distinct Binding Site

Calcium spirulan (Ca-SP) enhanced the antithrombin activity of heparin cofactor II (HCII) by more than 10,000-fold, with the apparent second-order rate constant of thrombin inhibition increasing from 4.2 × 10⁴ M⁻¹ min⁻¹ (baseline, no Ca-SP) to 4.5 × 10⁸ M⁻¹ min⁻¹ in the presence of 50 μg/mL Ca-SP [1]. Mechanistic studies using recombinant HCII variants (Lys173→Leu and Arg189→His) demonstrated that the HCII binding site for Ca-SP is distinct from the heparin-binding site and the dermatan sulfate-binding site [1]. Furthermore, the activity was abolished by removal of calcium ions, and was preserved when calcium was replaced with sodium, indicating a structural rather than catalytic role for the metal ion [1].

Antithrombin Activity Heparin Cofactor II Thrombin Sulfated Polysaccharides

Validated Research and Industrial Application Scenarios for Spirulan (CAS 172929-12-3) Based on Quantitative Evidence


HCII-Dependent Antithrombin Mechanism Studies

Spirulan serves as a high-potency, HCII-selective activator (>10,000-fold enhancement of thrombin inhibition rate) with a structurally characterized binding site distinct from heparin and dermatan sulfate. This makes it a superior research tool for laboratories studying HCII-dependent thrombin inhibition pathways, particularly where avoiding ATIII-mediated anti-Xa interference is critical [1]. The 4-fold higher activity compared to porcine dermatan sulfate with no detectable anti-Xa activity provides a cleaner pharmacological signal for mechanistic studies [2].

Anti-HIV-1 Drug Discovery with Improved Therapeutic Index

In HIV-1 drug screening programs, spirulan provides a sulfated polysaccharide positive control with anti-HIV-1 potency comparable to dextran sulfate, but with the critical advantage of very low anticoagulant activity and extended blood half-life in murine models [3]. This superior selectivity profile reduces confounding anticoagulation effects in cell-based antiviral assays and enables more reliable in vivo efficacy evaluation. The absence of low-concentration syncytium enhancement (unlike dextran sulfate) further supports its use as a reference compound in HIV entry inhibition studies [3].

Topical Anti-Herpetic Formulation Development and Viral Entry Research

Spirulan is validated for topical herpes simplex virus research, with in vitro potency in human keratinocytes comparable to acyclovir but with a distinct mechanism of action (blockade of viral attachment and penetration) [4]. This orthogonal mechanism makes spirulan valuable for investigating acyclovir-resistant HSV strains and for developing entry inhibitor-based combination therapies. The compound is subject to a patent application specifically for topical prophylaxis and therapy of herpes diseases, including herpes labialis [5].

Vascular Cell Proliferation and Proteoglycan Release Studies

Sodium spirulan (Na-SP) is established as the most potent sulfated polysaccharide inhibitor of vascular endothelial cell proliferation among a panel of standard glycosaminoglycans including heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate [6]. Additionally, Na-SP stimulates the release of both heparan sulfate and chondroitin/dermatan sulfate proteoglycans (perlecan and biglycan) from vascular endothelial cell layers, a pattern distinct from heparin which preferentially releases heparan sulfate proteoglycans [7]. These properties position Na-SP as a valuable tool for vascular biology laboratories studying endothelial cell growth regulation and proteoglycan metabolism.

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